molecular formula C16H14N2O3 B217121 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime CAS No. 101077-37-6

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime

Katalognummer B217121
CAS-Nummer: 101077-37-6
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: YGRYMADANYMNPI-ACCUITESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime, also known as BHQTO, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. BHQTO is a nitrogen-containing heterocyclic compound that belongs to the quinolizine class of compounds.

Wissenschaftliche Forschungsanwendungen

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is in the field of medicinal chemistry, where it has been shown to have potential as a therapeutic agent for the treatment of various diseases. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities, making it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. The inhibition of these enzymes and pathways is believed to contribute to the therapeutic effects of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime.
Biochemical and Physiological Effects
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In vivo studies have shown that 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to be stable under a variety of conditions, making it suitable for use in a range of experiments. However, 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration must be given to the concentration and duration of exposure when using 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime in experiments.

Zukünftige Richtungen

There are several future directions for research on 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime. One area of interest is the development of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime-based drugs for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime for therapeutic applications. Another area of interest is the elucidation of the mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime, which may lead to the development of more effective drugs. Additionally, the potential use of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime in the development of new materials and catalysts is an area of active research.

Synthesemethoden

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can be synthesized using a variety of methods, including the reaction of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-1-one with hydroxylamine hydrochloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime. The synthesis of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is relatively simple and can be achieved using readily available reagents.

Eigenschaften

CAS-Nummer

101077-37-6

Produktname

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime

Molekularformel

C16H14N2O3

Molekulargewicht

202.25 g/mol

IUPAC-Name

(NE)-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H14N2O/c15-13-11-6-8-14-7-2-4-9-3-1-5-10(11)12(9)14/h1,3,5,15H,2,4,6-8H2/b13-11+

InChI-Schlüssel

YGRYMADANYMNPI-ACCUITESSA-N

Isomerische SMILES

C1CC2=C3C(=CC=C2)/C(=N/O)/CCN3C1

SMILES

C1CC2=C3C(=CC=C2)C(=NO)CCN3C1

Kanonische SMILES

C1CC2=C3C(=CC=C2)C(=NO)CCN3C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.